![molecular formula C26H22N2O6S B2682417 N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902584-91-2](/img/structure/B2682417.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H22N2O6S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study focused on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the queried compound, evaluated their in vitro antitumor activity. Some derivatives demonstrated significant broad-spectrum antitumor activity, being notably more potent compared to the control 5-FU. Molecular docking studies were performed to understand their interaction with ATP binding sites of EGFR-TK and B-RAF kinase, elucidating potential mechanisms for inhibiting the growth of cancer cell lines, including melanoma (Al-Suwaidan et al., 2016).
Binding Characteristics of Peripheral Benzodiazepine Receptors
Another study, albeit on a different compound ([3H]DAA1106), investigated its binding characteristics to peripheral benzodiazepine receptors in rat brains. This research provides insights into the selective ligand-receptor interactions, which could be relevant for compounds with similar structures aiming at targeting specific receptors for therapeutic purposes (Chaki et al., 1999).
Pharmacological Importance of Quinazoline Derivatives
Quinazoline derivatives have been synthesized and characterized for their pharmacological significance, including anti-analgesic, anti-inflammatory, and anti-bacterial activities. Such research underlines the broad therapeutic potential of compounds within this chemical class, providing a foundation for further exploration of specific derivatives like the one (Rajveer et al., 2010).
Antimicrobial Activity of Quinoline Derivatives
The synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives demonstrated potent antibacterial activity against various microorganisms. This study showcases the potential for developing new antibacterial agents from quinoline-based compounds, hinting at the wide-ranging utility of these molecules in combating infectious diseases (Bhoi et al., 2015).
Molecular Docking and Anticancer Effects
Further research into substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, including antimicrobial screening and anticancer effects, underscores the importance of structural modifications to enhance biological activity. Molecular docking studies provided insights into the interaction with protein targets, emphasizing the role of specific functional groups in determining the potency and specificity of these compounds (Ahmed et al., 2018).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-16-3-7-19(8-4-16)35(31,32)24-13-28(21-9-5-17(2)11-20(21)26(24)30)14-25(29)27-18-6-10-22-23(12-18)34-15-33-22/h3-13H,14-15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRMJMBZIREHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682337.png)
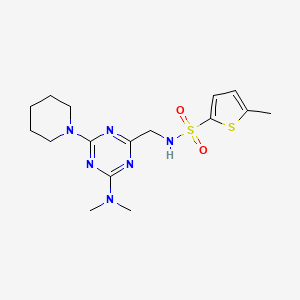
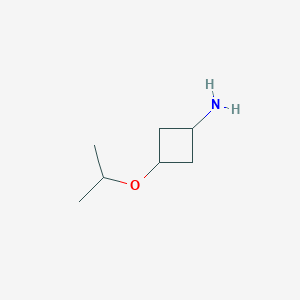
![2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2682343.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2682344.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2682345.png)
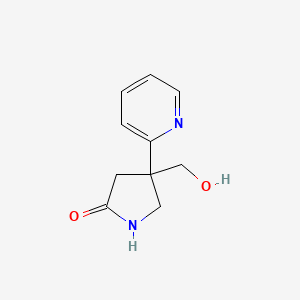

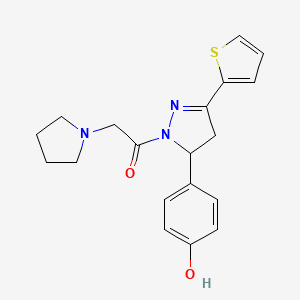

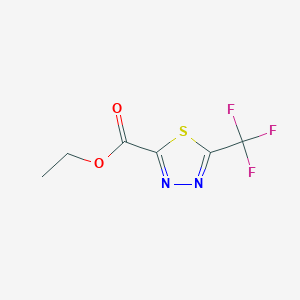
![methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2682356.png)